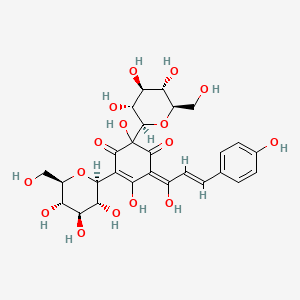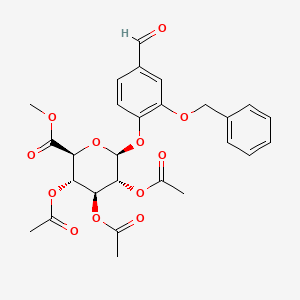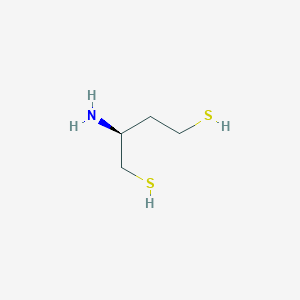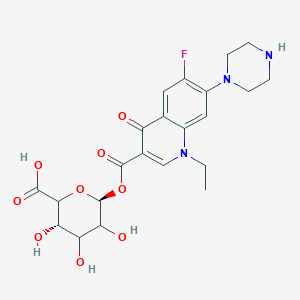
Amarillo de Carthamus Hidroxilado A
Descripción general
Descripción
El Hidroxisafflor amarillo A es un compuesto natural extraído de las flores de Carthamus tinctorius L., comúnmente conocido como cártamo. Este compuesto es un glucósido de chalcona soluble en agua y es el principal ingrediente activo responsable de las propiedades farmacológicas del cártamo. El Hidroxisafflor amarillo A ha sido ampliamente estudiado por sus efectos antioxidantes, antiinflamatorios, anticoagulantes y anticancerígenos .
Aplicaciones Científicas De Investigación
El Hidroxisafflor amarillo A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como pigmento natural y como compuesto modelo para estudiar los glucósidos de chalcona
Biología: Se ha estudiado por sus efectos sobre la viabilidad celular, la apoptosis y el estrés oxidativo
Medicina: El Hidroxisafflor amarillo A ha mostrado potencial en el tratamiento de enfermedades cardiovasculares y cerebrovasculares, osteoartritis y cáncer
Industria: Se utiliza en las industrias farmacéutica, alimentaria y cosmética debido a sus propiedades bioactivas
Mecanismo De Acción
El Hidroxisafflor amarillo A ejerce sus efectos a través de varios objetivos moleculares y vías. Se ha demostrado que regula la vía de señalización HIF-1α/JAK/STAT3, que juega un papel crucial en la inflamación y el estrés oxidativo . Al inhibir HIF-1α, el Hidroxisafflor amarillo A regula a la baja la expresión de citocinas proinflamatorias y reduce el estrés oxidativo . Además, modula las vías de señalización JAK2/STAT3 y SOCS3, contribuyendo a sus efectos neuroprotectores .
Safety and Hazards
HSYA has been commonly used in China to treat cardiovascular disease (CVD) . A multicenter, randomized, double-blind, multiple-dose, active-controlled phase II trial was conducted at 9 centers in China from July 2013 to September 2015 to assess the effect and safety of HSYA in treating patients with acute ischemic stroke (AIS) and blood stasis syndrome (BSS) .
Direcciones Futuras
HSYA is a promising natural product for treating atherosclerosis . A growing number of discoveries suggest that HSYA has a better effect on metabolic diseases, including cancer, diabetes, and cardiovascular diseases, which has led to increasing attention on development and utilization in the pharmaceutical, food, and cosmetics industries .
Análisis Bioquímico
Biochemical Properties
Hydroxysafflor Yellow A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Hydroxysafflor Yellow A has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and glutathione peroxidase . Additionally, it interacts with signaling proteins like HIF-1α, JAK, and STAT3, inhibiting their activity and thereby reducing inflammation and oxidative stress . These interactions highlight the compound’s potential in regulating biochemical pathways associated with inflammation and oxidative damage.
Cellular Effects
Hydroxysafflor Yellow A exerts significant effects on various cell types and cellular processes. It has been shown to enhance cell viability, inhibit apoptosis, and reduce oxidative stress in different cell models . For example, in neuronal cells, Hydroxysafflor Yellow A activates autophagy and reduces apoptosis by modulating the HIF-1α/BNIP3 signaling pathway . Furthermore, it influences cell signaling pathways, such as the JAK2/STAT3 and SOCS3 pathways, which play critical roles in cell survival and inflammation . These cellular effects underscore the compound’s potential in protecting cells from damage and promoting cell survival.
Molecular Mechanism
The molecular mechanism of Hydroxysafflor Yellow A involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their function. For instance, Hydroxysafflor Yellow A inhibits the JAK/STAT3 signaling pathway by downregulating the expression of HIF-1α, JAK, and STAT3 . This inhibition reduces the production of inflammatory cytokines and oxidative stress markers, thereby exerting anti-inflammatory and antioxidant effects . Additionally, Hydroxysafflor Yellow A modulates gene expression by influencing transcription factors and signaling pathways, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxysafflor Yellow A have been observed to change over time. The compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that Hydroxysafflor Yellow A maintains its protective effects on cells, reducing oxidative stress and inflammation over extended periods . Its stability and efficacy can be affected by degradation processes, which need to be carefully monitored in experimental settings .
Dosage Effects in Animal Models
The effects of Hydroxysafflor Yellow A vary with different dosages in animal models. Studies have demonstrated that the compound exerts beneficial effects in a dose-dependent manner, with higher doses providing more significant neuroprotective and anti-inflammatory effects . Excessive doses can lead to adverse reactions, highlighting the importance of determining optimal dosage levels for therapeutic applications . In animal models of ischemic stroke, Hydroxysafflor Yellow A has been shown to improve neurological function and reduce infarct volume at appropriate dosages .
Metabolic Pathways
Hydroxysafflor Yellow A is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound modulates the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and glutathione peroxidase . Additionally, it influences metabolic pathways associated with cholesterol metabolism and fatty liver disease, highlighting its potential in regulating metabolic processes . These interactions underscore the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Hydroxysafflor Yellow A is transported and distributed within cells and tissues through various mechanisms. It is primarily absorbed via passive diffusion across the intestinal epithelium, with both transcellular and paracellular pathways involved . The compound interacts with transporters such as peptide transporter 1 (PEPT1) and P-glycoprotein (P-gp), which facilitate its influx and efflux, respectively . These transport mechanisms play a crucial role in determining the bioavailability and distribution of Hydroxysafflor Yellow A within the body.
Subcellular Localization
The subcellular localization of Hydroxysafflor Yellow A is critical for its activity and function. Studies have shown that the compound localizes to specific cellular compartments, such as the cytosol and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct Hydroxysafflor Yellow A to specific organelles . The subcellular distribution of the compound is essential for its interactions with biomolecules and its ability to modulate cellular processes effectively.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El Hidroxisafflor amarillo A se puede sintetizar a través de varios métodos, incluida la síntesis química y la extracción de fuentes naturales. Un método común implica la extracción del cártamo mediante extracción acuosa ultrasónica, seguida de separación utilizando resina de adsorción macroporosa, separación cromatográfica, ultrafiltración y liofilización . El contenido del polvo seco de Hidroxisafflor amarillo A preparado puede alcanzar hasta el 99.8%, con un rendimiento del 62.7% .
Métodos de Producción Industrial
En la producción industrial, el proceso de extracción se optimiza para lograr un alto rendimiento y pureza. El proceso normalmente implica los siguientes pasos:
Extracción Acuosa Ultrasónica: El cártamo se somete a extracción acuosa ultrasónica para obtener el extracto crudo.
Resina de Adsorción Macroporosa: El extracto crudo se pasa a través de resina de adsorción macroporosa para separar el compuesto deseado.
Separación Cromatográfica: Se logra una mayor purificación utilizando técnicas cromatográficas como la cromatografía de sephadex LH-20.
Ultrafiltración y Liofilización: El extracto purificado se somete luego a ultrafiltración y liofilización para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Hidroxisafflor amarillo A sufre varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar su estructura química.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
El Hidroxisafflor amarillo A se puede comparar con otros compuestos similares, como:
Tenuigenina: Ambos compuestos exhiben efectos neuroprotectores, pero modulan diferentes vías de señalización.
Paeoniflorina: Este compuesto también tiene propiedades antiinflamatorias y se utiliza en la medicina tradicional china.
Kaempferol y Quercetina: Estos flavonoides comparten propiedades antioxidantes y antiinflamatorias con el Hidroxisafflor amarillo A.
El Hidroxisafflor amarillo A destaca por su combinación única de actividades farmacológicas y sus objetivos moleculares específicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .
Propiedades
IUPAC Name |
(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBSCVWHLRGE-UXEKTNMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031226 | |
| Record name | Hydroxysafflor yellow A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78281-02-4 | |
| Record name | Hydroxysafflor yellow A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxysafflor yellow A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYSAFFLOR YELLOW A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)

